The synthesis of MBX-4132 involves a novel and efficient method for creating 1,3,4-oxadiazole-containing compounds. This process typically includes the formation of the oxadiazole ring through various chemical reactions. Notably, the optimization of pharmacokinetic properties has been a focus in developing MBX-4132, enhancing its effectiveness and stability .
MBX-4132's molecular structure is characterized by its acylaminooxadiazole framework. The compound can be divided into distinct zones that influence its biological activity:
The chemical reactions involved in synthesizing MBX-4132 include:
MBX-4132 functions by targeting the trans-translation pathway in bacteria. This pathway involves the use of transfer-messenger RNA (tmRNA) to rescue stalled ribosomes, allowing for the proper termination of protein synthesis. By binding to a novel site on the ribosome, MBX-4132 disrupts this process, leading to the accumulation of non-functional proteins and ultimately bacterial cell death .
MBX-4132 possesses several notable physical and chemical properties:
MBX-4132 holds significant potential in scientific research and clinical applications:
The oxadiazole-class inhibitor MBX-4132 exerts its antibacterial effects through precise structural interference with the bacterial ribosome. Single-particle cryogenic electron microscopy (cryo-EM) studies reveal that MBX-4132 and its precursor KKL-2098 bind to a novel site within the 50S ribosomal subunit, positioned adjacent to the peptidyl-transfer center. This site resides in a groove formed by ribosomal RNA (rRNA) helices H43, H89, and H91, facilitating direct van der Waals contacts and hydrogen bonding with conserved rRNA nucleotides [1]. This binding locus is distinct from the sites occupied by classical ribosomal antibiotics (e.g., macrolides, chloramphenicol), explaining the lack of cross-resistance with existing drug classes. The occupancy of this unique pocket sterically hinders the accommodation of larger substrates into the ribosomal acceptor site, a critical step for rescue factor recruitment during trans-translation [1] [3].
MBX-4132 binding induces significant local rearrangements within the peptidyl-transfer center. Cryo-EM reconstructions at resolutions ranging from 3.0 to 3.5 Å demonstrate that the oxadiazole core and fluorophenyl moiety of MBX-4132 intercalate between rRNA bases U2506 and C2452, displacing key nucleotides involved in peptide bond formation and A-site substrate positioning [1]. This interaction stabilizes the ribosomal complex in a conformation incompatible with the initial steps of trans-translation. Specifically, the compound's urea linker forms hydrogen bonds with the phosphate backbone of H43 (nucleotide A1913 in Escherichia coli), anchoring the inhibitor and preventing the structural fluctuations necessary for rescue factor engagement. Mutational analyses confirm that alterations in residues lining this binding pocket reduce inhibitor affinity proportionally to the disruption of key interactions [1] [3].
A critical consequence of MBX-4132 binding is the dramatic alteration of ribosomal protein bL27 conformation. In canonical ribosomes, bL27 possesses an extended C-terminal tail that projects into the peptidyl-transfer center, playing a crucial role in positioning the 3' end of the P-site transfer RNA during peptidyl transfer. Cryo-EM density maps of non-stop ribosomes bound to KKL-2098 (a cross-linkable MBX-4132 analog) reveal a complete retraction and disorder of the bL27 C-terminus upon inhibitor binding [1]. This conformational shift, exceeding 15 Å from its native position, disrupts the peptidyl-transfer center architecture required for efficient transpeptidation and transfer RNA accommodation during the rescue process. The displacement of bL27 likely impedes the precise alignment of the tmRNA-SmpB complex within the acceptor site, effectively stalling the rescue pathway at its initial stage [1] [4].
Table 1: Structural Characterization of MBX-4132 Binding Site
Ribosomal Component | Interaction Type | Functional Consequence | Experimental Validation |
---|---|---|---|
Helix 43 (A1913) | Hydrogen bonding (Urea linker) | Anchors inhibitor; restricts ribosomal dynamics | Cryo-EM (3.0-3.5 Å); Mutagenesis |
Helix 89 (U2506) | Van der Waals contacts | Displaces nucleotide; obstructs A-site | Cryo-EM; Molecular Dynamics |
Helix 91 (C2452) | Base stacking (Fluorophenyl) | Stabilizes closed PTC conformation | Cryo-EM; Chemical Probing |
Ribosomal Protein bL27 | Conformational displacement | Disrupts P-site substrate positioning | Cryo-EM density loss for C-terminus |
MBX-4132 specifically impedes the functional engagement of the transfer-messenger RNA-small protein B complex with stalled ribosomes. Biochemical assays using reconstituted Mycobacterium tuberculosis translation systems demonstrate that MBX-4132 competes directly with tmRNA-SmpB for ribosomal binding. Increasing tmRNA-SmpB concentrations from 2.75 µM to 8.2 µM in the presence of 10 µM MBX-4132 reduces inhibition from 63% to 7%, while elevating MBX-4132 to 20 µM restores 85% inhibition even at high tmRNA-SmpB levels [2]. This competitive relationship confirms that the inhibitor occupies a site overlapping or allosterically coupled to the tmRNA-SmpB binding interface.
The inhibitor's binding site sterically clashes with the entry path of the SmpB C-terminal tail, a critical domain for initial recognition of stalled ribosomes. SmpB functions as a structural and functional mimic of transfer RNA, utilizing its oligonucleotide/oligosaccharide binding domain to bind the tRNA-like domain of tmRNA and its highly conserved C-terminal tail to penetrate the ribosomal messenger RNA channel. Comparative analysis of SmpB sequences across pathogens reveals strong conservation of the OB-fold domain but variability in the C-terminal tail length and composition [4]. MBX-4132 binding induces ribosomal conformations that prevent the deep insertion of the SmpB tail into the messenger RNA channel, thereby obstructing the subsequent accommodation of the tRNA-like domain and messenger RNA-like domain of tmRNA. This mechanistic insight explains the potent inhibition observed against diverse pathogens despite variations in SmpB sequence [1] [4].
Table 2: Inhibition Constants of MBX-4132 in Reconstituted Systems
Organism | Assay Type | IC50 (µM) | Competitive Reversal | Reference |
---|---|---|---|---|
Escherichia coli | In vitro trans-translation | 0.4 ± 0.1 | Complete (tmRNA-SmpB excess) | [1] |
Mycobacterium tuberculosis | In vitro trans-translation | 13 ± 1 | Partial (tmRNA-SmpB excess) | [2] |
Neisseria gonorrhoeae | Whole-cell reporter | 0.05 - 0.2* | Not tested | [1] [3] |
A hallmark of MBX-4132 is its exceptional selectivity for inhibiting trans-translation while sparing canonical protein synthesis. Biochemical assays demonstrate this specificity unequivocally: MBX-4132 inhibits trans-translation in Mycobacterium tuberculosis with a half-maximal inhibitory concentration of 13 ± 1 µM, while exhibiting no detectable inhibition of canonical translation at concentrations exceeding 100 µM [2]. This >7.5-fold selectivity window arises from fundamental mechanistic differences between the two processes and the unique ribosomal conformation targeted by the inhibitor.
Canonical translation proceeds efficiently on undamaged messenger RNAs with intact stop codons. In this context, ribosomal elongation involves iterative cycles of transfer RNA accommodation, peptidyl transfer, and translocation within a structurally conserved catalytic center. The ribosomal conformation stabilized by MBX-4132 binding does not impede these standard enzymatic steps. In contrast, trans-translation requires extensive ribosomal rearrangements to accommodate the bulky tmRNA-SmpB complex (~160 kDa) and facilitate the template switching from the truncated endogenous messenger RNA to the messenger RNA-like domain of tmRNA. Cryo-EM analyses reveal that non-stop ribosomes adopt a distinct conformation characterized by a widened ribosomal RNA gate and altered transfer RNA positioning compared to canonical translating ribosomes [1]. MBX-4132 exploits this conformational vulnerability by binding preferentially to the non-stop ribosomal state and preventing the necessary structural transitions. Functional assays confirm that the inhibitor only binds ribosomes stalled on truncated messenger RNAs, exhibiting negligible affinity for actively translating ribosomes engaged with full-length messenger RNAs [1] [3]. This mechanistic selectivity underpins the compound's low cytotoxicity against mammalian cells, as eukaryotic ribosomes lack both the binding site and the trans-translation pathway.
The differential effect extends to genetic rescue pathways. Bacteria lacking trans-translation components often rely on alternative ribosome rescue factors (ArfA/B/T). MBX-4132 exhibits variable potency against strains depending on their complement of rescue systems. In Escherichia coli, which possesses robust ArfA and ArfB backup systems, MBX-4132 is bacteriostatic. However, in Neisseria gonorrhoeae and Mycobacterium tuberculosis, where trans-translation is essential and backup systems are absent or nonfunctional, MBX-4132 proves bactericidal even against drug-tolerant persister cells [1] [2] [3]. This pathogen-specific lethality highlights the therapeutic potential of targeting this non-redundant quality control pathway.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8